molecular formula C10H23NO B13491436 n-(Tert-butyl)-4-methoxypentan-1-amine

n-(Tert-butyl)-4-methoxypentan-1-amine

Cat. No.: B13491436
M. Wt: 173.30 g/mol
InChI Key: PMUHLOUWSRRNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(Tert-butyl)-4-methoxypentan-1-amine: is an organic compound that features a tert-butyl group, a methoxy group, and an amine group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Cu(OTf)2 can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amine group, converting it to a primary amine or even further to an alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines or alkanes.

    Substitution: Formation of various substituted pentane derivatives.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

    Drug Development: The compound’s amine group makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor agonists.

Industry:

    Material Science: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which n-(Tert-butyl)-4-methoxypentan-1-amine exerts its effects involves interactions with various molecular targets. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes or receptors. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    n-(Tert-butyl)-4-methoxypentan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    n-(Tert-butyl)-4-methoxypentane: Lacks the amine group, making it less reactive in certain chemical reactions.

    n-(Tert-butyl)-4-methoxyhexan-1-amine: Similar structure but with an additional carbon in the backbone.

Uniqueness: n-(Tert-butyl)-4-methoxypentan-1-amine is unique due to the combination of its functional groups, which provide a balance of steric hindrance and reactivity. This makes it a versatile compound in various chemical and biological applications .

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

N-tert-butyl-4-methoxypentan-1-amine

InChI

InChI=1S/C10H23NO/c1-9(12-5)7-6-8-11-10(2,3)4/h9,11H,6-8H2,1-5H3

InChI Key

PMUHLOUWSRRNSJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCNC(C)(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.